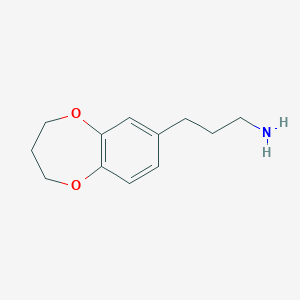
(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoropentan-2-one and phenylhydrazine.
Condensation Reaction: The key step involves a condensation reaction between 1,1,1-trifluoropentan-2-one and phenylhydrazine under acidic or basic conditions to form the hydrazone intermediate.
Amination: The hydrazone intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials to the desired product.
Purification: Implementation of purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation Products: Oxidation may yield products such as nitroso compounds or nitro compounds.
Reduction Products: Reduction can produce hydrazines or primary amines.
Substitution Products: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as fluorinated polymers or coatings.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a biochemical probe or enzyme inhibitor.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of (E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine involves its interaction with molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The compound’s unique chemical structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine: can be compared with other similar compounds, such as:
Uniqueness
Structural Features: The presence of the trifluoromethyl group and the E-configuration contribute to the compound’s unique chemical and physical properties.
Reactivity: The compound’s reactivity profile is influenced by its specific functional groups and stereochemistry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-[(E)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8,15H2/b17-10+ |
InChI Key |
YNBMASUGULCFPZ-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\CCCN)/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13231576.png)




![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13231631.png)



![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)

